molecular formula C18H16N6O3S B2692108 N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351615-40-1

N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2692108
CAS No.: 1351615-40-1
M. Wt: 396.43
InChI Key: CZDSJJNADGKSME-UHFFFAOYSA-N
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Description

N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a synthetic organic compound with the CAS registry number 1351615-40-1 . It has a molecular formula of C18H16N6O3S and a molecular weight of 396.4 g/mol . This complex molecule is built around a fused bicyclic 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, a structure recognized as a valuable scaffold in medicinal chemistry . This core is functionalized with two distinct acyl groups: a 5-cyclopropylisoxazole-3-carbonyl moiety and a pyrazine-2-carboxamide unit . The presence of these heterocyclic systems, including isoxazole, thiazole, and pyrazine, suggests potential for diverse biological activities and makes the compound a sophisticated intermediate for pharmaceutical research and development. It is primarily used as a building block in the synthesis of more complex molecules and for the exploration of novel biochemical pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c25-16(13-8-19-4-5-20-13)22-18-21-11-3-6-24(9-15(11)28-18)17(26)12-7-14(27-23-12)10-1-2-10/h4-5,7-8,10H,1-3,6,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDSJJNADGKSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound is compared to two analogs from literature ():

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7)

5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (332856-53-8)

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hypothetical Solubility (LogP)
N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide C₂₁H₁₈N₆O₃S 434.47 Isoxazole, tetrahydrothiazolo-pyridine, pyrazine carboxamide, cyclopropyl ~2.1 (moderate lipophilicity)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₂₀H₁₆ClF₃N₅O₃ 476.82 Chloropyridine, trifluoromethyl, benzoxazinone, piperazine carboxamide ~1.8 (moderate solubility)
5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₉H₂₀F₃N₅O₃ 427.39 Benzodioxole, trifluoromethyl, tetrahydropyrazolo-pyrimidine, propyl carboxamide ~2.5 (high lipophilicity)

Pharmacological Implications

  • Target Compound: The cyclopropylisoxazole group enhances metabolic stability compared to the benzodioxole in 332856-53-8, which is susceptible to enzymatic oxidation .
  • Analog 866137-49-7 : The trifluoromethyl and chloropyridine groups increase electronegativity, favoring interactions with hydrophobic pockets but reducing solubility.
  • Analog 332856-53-8 : The benzodioxole and propyl carboxamide confer high lipophilicity, which may enhance blood-brain barrier penetration but increase off-target risks.

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